molecular formula C21H17NO6 B1204688 12-Hydroxydihydrochelirubine CAS No. 131984-77-5

12-Hydroxydihydrochelirubine

Cat. No. B1204688
CAS RN: 131984-77-5
M. Wt: 379.4 g/mol
InChI Key: LEHAJESKGINQOW-UHFFFAOYSA-N
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Description

12-hydroxydihydrochelirubine is a benzophenanthridine alkaloid comprising dihydrochelirubine carrying a hydroxy substituent at the 12-position. It derives from a chelirubine.

Scientific Research Applications

However, to provide some insight into the type of research conducted on related compounds or in similar scientific contexts, here are examples from the search results that illustrate the breadth of applications for hydroxyl-containing compounds and related research methodologies:

  • In Situ FTIR Studies of the Protonic Sites - This study focuses on the dehydration mechanism of 12-tungstophosphoric acid and its acidic cesium salts, investigated using in situ FTIR spectroscopy. It highlights the importance of protonic species in the dehydration process, a fundamental aspect in catalysis and materials science research (Essayem et al., 2001).

  • The Role of Surface Charge on Uptake and Biocompatibility of Nanoparticles - This paper evaluates the effect of surface charges on cellular uptake behavior and in vitro cell viability, using hydroxyapatite (HAP) nanoparticles as a model. Such studies are crucial for developing nanomedicine and drug delivery systems (Chen et al., 2011).

  • Aggregation of 12-Hydroxystearic Acid and Its Lithium Salt in Hexane - By employing molecular dynamics simulations, this research offers insights into the self-assembly of hydroxystearic acid and its derivatives, which are essential for understanding the formation of organogels and their applications in various industrial and biomedical contexts (Gordon et al., 2016).

  • Environmental Implications of Hydroxyl Radicals - This review discusses the role of hydroxyl radicals in different environmental compartments, emphasizing their importance in the natural degradation of pollutants and in atmospheric chemistry. It illustrates the broader significance of hydroxyl group chemistry beyond a specific compound's application (Gligorovski et al., 2015).

properties

CAS RN

131984-77-5

Product Name

12-Hydroxydihydrochelirubine

Molecular Formula

C21H17NO6

Molecular Weight

379.4 g/mol

IUPAC Name

15-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21-octaen-11-ol

InChI

InChI=1S/C21H17NO6/c1-22-7-13-19(17(24-2)6-18-21(13)28-9-27-18)12-3-14(23)10-4-15-16(26-8-25-15)5-11(10)20(12)22/h3-6,23H,7-9H2,1-2H3

InChI Key

LEHAJESKGINQOW-UHFFFAOYSA-N

SMILES

CN1CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C(=C4)O)OCO6)OC)OCO3

Canonical SMILES

CN1CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C(=C4)O)OCO6)OC)OCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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